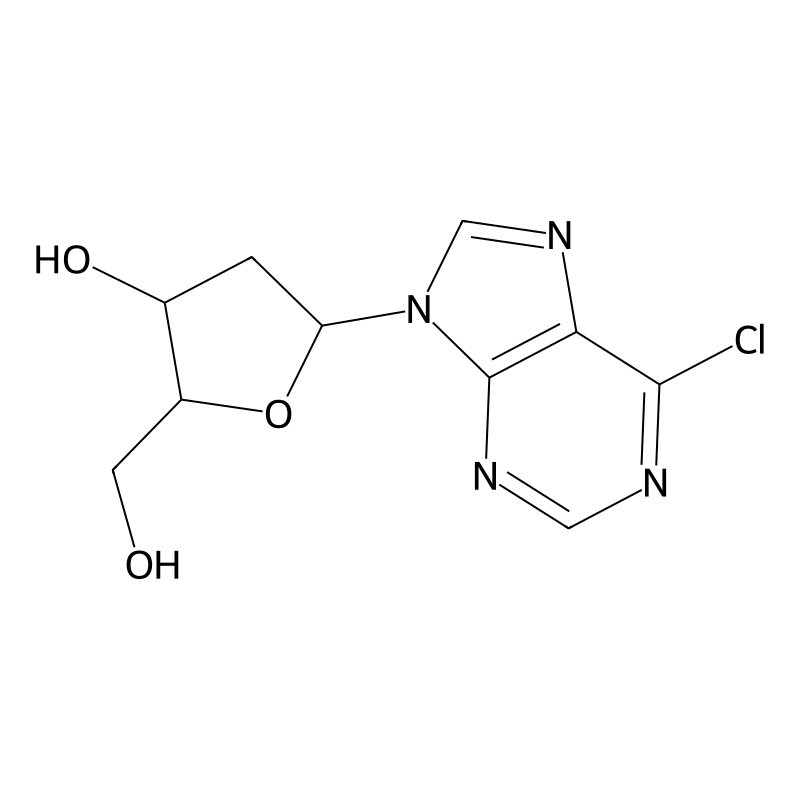

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

For each of these applications, the scientific method is applied . A researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments . The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes .

The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is an organic molecule characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. This compound has a molecular formula of and a molecular weight of approximately 270.67 g/mol. Its chemical structure features a hydroxymethyl group that contributes to its reactivity and potential biological activity . The presence of the chloro substituent on the purine ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

- Reduction: The purine ring can be reduced using agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chloro group may be replaced with various nucleophiles, including amines or thiols, under suitable conditions.

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibits significant biological activity due to its structural similarity to nucleotides. It is studied for potential interactions with nucleic acids and proteins, which may influence DNA and RNA processes. Its unique structure allows it to act as a substrate or inhibitor in various enzymatic reactions, potentially impacting cellular signaling pathways and metabolic processes.

The synthesis of this compound typically involves multiple steps:

- Formation of the Purine Base: This can be achieved through condensation reactions involving formamide derivatives and nitrogen-containing compounds.

- Attachment to Tetrahydrofuran Ring: Glycosylation reactions are employed to attach the purine base to the tetrahydrofuran ring, often utilizing Lewis acids as catalysts.

- Purification and Characterization: The final product is purified using chromatographic techniques to ensure high purity and yield.

This compound has various applications across multiple fields:

- Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in antiviral and anticancer research.

- Biochemical Research: Its ability to interact with nucleic acids makes it valuable for studying genetic processes and enzyme mechanisms.

- Material Science: The compound's chemical properties may enable its use in developing new materials or catalysts for industrial applications .

Interaction studies indicate that (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can bind to various molecular targets such as enzymes and receptors involved in cellular signaling. These interactions may lead to alterations in enzyme activity or gene expression, shedding light on its potential roles in therapeutic interventions .

Several compounds share structural similarities with (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | Different stereochemistry at the 5 position | |

| (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | Contains an amino group instead of a chloro group | |

| (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(methoxymethyl)tetrahydrofuran-3-ol | Features a methoxymethyl group instead of hydroxymethyl |

These compounds illustrate variations in functional groups and stereochemistry that can influence their biological activity and chemical properties. The unique combination of features in (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol distinguishes it from these similar molecules while providing insights into structure-function relationships in medicinal chemistry .

SNAr Iodination and Halogen Exchange Reactions

6-Chloropurine nucleosides are versatile intermediates in the synthesis of various purine derivatives. One of the most significant transformations of these compounds is their conversion to 6-iodopurine nucleosides through SNAr (nucleophilic aromatic substitution) reactions, which proceeds via aromatic Finkelstein reactions. Liu and colleagues developed a mild and efficient method for SNAr iodination of 6-chloropurine 2'-deoxynucleosides and nucleosides. This transformation is particularly valuable as 6-iodopurine nucleosides demonstrate superior reactivity in subsequent coupling reactions compared to their 6-chloro counterparts.

The iodination of 6-chloropurine nucleosides typically proceeds efficiently using sodium iodide in the presence of trifluoroacetic acid (TFA) in butanone at low temperatures (−50 to −40 °C). Under these conditions, mesitoyl or toluoyl esters of protected 6-chloropurine nucleosides undergo quantitative conversion to their 6-iodo analogues. This transformation represents a significant advancement in nucleoside chemistry, as the resulting 6-iodo compounds serve as excellent substrates for subsequent SNAr, Sonogashira, and Suzuki-Miyaura reactions.

Comparative reactivity studies of various 6-halopurine nucleosides in SNAr reactions have revealed interesting trends. Kinetic measurements under pseudo-first-order conditions have established the following reactivity order with different nucleophiles:

| Nucleophile | Reactivity Order |

|---|---|

| BuNH₂/MeCN | F > Br > Cl > I |

| MeOH/DBU/MeCN | F > Cl ≈ Br > I |

| K⁺-SCOCH₃/DMSO | F > Br > I > Cl |

This reactivity pattern is attributed to the combined effects of leaving group ability and electronic activation of the purine ring. NMR titration studies with TFA have confirmed N7 as the major site of protonation for both 6-fluoro and 6-bromo analogues, as evidenced by significant upfield shifts of approximately 16 ppm in the ¹⁵N NMR signals for N7.

Catalytic Cross-Coupling Strategies (Suzuki-Miyaura, Sonogashira)

The development of catalytic cross-coupling methodologies has revolutionized the synthesis of C-6 modified purine nucleosides. The 6-halopurine nucleosides, particularly 6-iodopurine derivatives, serve as excellent substrates for various transition metal-catalyzed coupling reactions. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful tools for introducing aryl and heteroaryl groups at the C-6 position of purine nucleosides.

Comparative studies have demonstrated that 6-iodopurine nucleosides generally exhibit superior reactivity in Suzuki-Miyaura couplings compared to their 6-chloro counterparts. For example, 9-benzyl-6-iodopurine reacts more rapidly with arylboronic acids under palladium catalysis, providing the corresponding 6-arylpurine products in excellent yields. This enhanced reactivity of 6-iodopurine nucleosides has been attributed to the greater polarizability of the C-I bond, which facilitates the oxidative addition step in the catalytic cycle.

A particularly valuable application of Suzuki-Miyaura coupling is the construction of C-6-(hetero)aryl-substituted nucleosides. An efficient protocol for such transformations utilizes 6-iodo precursors under aerobic, ligand-free conditions in aqueous media. This methodology represents a modular approach toward functionalized nucleosides, as demonstrated by the synthesis of diverse libraries of novel nucleoside analogues.

| Coupling Reaction | Substrate Preference | Catalyst System | Conditions | Yields |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Iodo > 6-Chloro | Pd(PPh₃)₄ | K₂CO₃, Toluene | 80-95% |

| Sonogashira | 6-Iodo > 6-Chloro | Pd(PPh₃)₄, CuI | Et₃N, DMF | 75-90% |

| Negishi | 6-Iodo ≈ 6-Chloro | Pd(PPh₃)₄ | THF | 60-85% |

Sonogashira cross-coupling has also proven highly effective for introducing alkynyl substituents at the C-6 position of purine nucleosides. This reaction typically employs 6-iodopurine nucleosides, Pd(PPh₃)₄, CuI, and triethylamine in DMF, providing the corresponding 6-alkynylpurine products in good to excellent yields. The on-column Sonogashira coupling methodology has been developed for the synthesis of oligodeoxynucleotides containing alkynylated purine derivatives, which offers a convenient approach for the incorporation of modified nucleosides into DNA.

An innovative iodine-catalyzed Suzuki-Miyaura coupling performed in air has been reported, utilizing a catalytic system composed of iodine, potassium carbonate, and polyethylene glycol 400 (I₂/K₂CO₃/PEG-400). This method provides an environmentally friendly alternative to traditional palladium-catalyzed couplings and is particularly suitable for the coupling of β-bromostyrene with phenylboronic acid, with retention of the double bond geometry.

Stereochemical Control in Tetrahydrofuran Ring Formation

The stereoselective construction of the tetrahydrofuran ring is a critical aspect in the synthesis of nucleosides with defined stereochemistry, such as (2R,3S,5S)-5-(6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. Various strategies have been developed for the stereocontrolled synthesis of tetrahydrofurans, with emphasis on methods that provide access to the ribose or 2-deoxyribose moiety with the correct stereochemical configuration.

One approach involves the [3 + 2] annulation of 2,3-O-isopropylidene-aldehydo-aldose with methallyl ether, which leads to the stereoselective formation of substituted tetrahydrofuran systems. This methodology has been successfully applied in the total synthesis of natural products containing tetrahydrofuran rings.

The stereoselective C-glycosylation of ribose derivatives represents another powerful strategy for constructing nucleosides with defined stereochemistry. Studies have revealed that the factors controlling the highly α-selective C-glycosylation of ribose derivatives are related to the conformational preferences of the intermediate oxocarbenium ions. The lowest energy conformers typically display the C-3 alkoxy group in a pseudoaxial orientation to maximize electrostatic effects, while the C-2 substituent preferentially adopts a pseudoequatorial position. Product formation generally occurs via stereoelectronically preferred inside attack on the lowest energy conformer.

| Strategy | Key Stereochemical Control Elements | Stereoselectivity |

|---|---|---|

| [3 + 2] Annulation | Lewis acid-mediated cycloaddition | High α-selectivity |

| C-Glycosylation | Oxocarbenium ion conformation control | High α-selectivity |

| Intramolecular Cyclization | Oxonium ion capture by tethered alkene | Moderate to high |

| Ring Contraction | Lewis acid-mediated rearrangement | Variable |

Intramolecular addition of nucleophilic alkenes to oxonium ions has also been exploited for the construction of tetrahydrofurans with defined stereochemistry. For example, In(OTf)₃-mediated coupling of appropriate alcohol and aldehyde components generates tetrahydrofuran products with high diastereoselectivity via intermediate oxonium ion species. The observed stereoselectivity in such transformations is attributed to the pseudoequatorial orientation of the substituents in the transition state for cyclization.

Lewis acid-mediated ring contraction strategies have been developed for the synthesis of 2,3,4-trisubstituted tetrahydrofurans from 4,5-dihydro-1,3-dioxepin precursors. These approaches offer complementary routes to stereodefined tetrahydrofuran rings, expanding the synthetic toolkit for nucleoside synthesis.

Synthetic Derivatives via Nucleophilic Substitution

The 6-chloropurine moiety in (2R,3S,5S)-5-(6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol serves as an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse purine derivatives. The reactivity of 6-halopurine nucleosides toward various nucleophiles has been systematically investigated, providing valuable insights into the structure-reactivity relationships in these systems.

Comparative studies have demonstrated that 6-fluoropurine nucleosides are generally the most reactive substrates for SNAr reactions among the four 6-halopurine nucleosides (F, Cl, Br, I) when reacting with oxygen, sulfur, and aliphatic amine nucleophiles. However, with aromatic amines in the absence of acid catalysts, 6-iodopurine nucleosides exhibit superior reactivity. Interestingly, 6-sulfonylpurine nucleosides react even faster than 6-fluoropurine nucleosides with oxygen and sulfur nucleophiles.

The utility of 6-iodopurine as a versatile building block for RNA purine architecture modifications has been demonstrated through its application in metal-free construction of C-N, C-O, and C-S bonds under mild conditions. This approach provides a convenient strategy for the synthesis of various RNA modifications, especially for oligonucleotides containing specific structures.

| Nucleophile Class | Optimal 6-Substituted Purine | Reaction Conditions | Products |

|---|---|---|---|

| Aliphatic Amines | 6-Fluoro > 6-Chloro | MeCN, rt to 80°C | 6-(Alkylamino)purines |

| Aromatic Amines | 6-Iodo > 6-Bromo | MeCN, 70°C (no acid) | 6-(Arylamino)purines |

| Aromatic Amines + TFA | 6-Fluoro > 6-Chloro | MeCN, TFA, rt | 6-(Arylamino)purines |

| Oxygen Nucleophiles | 6-Sulfonyl > 6-Fluoro | MeOH, DBU, MeCN | 6-Alkoxypurines |

| Sulfur Nucleophiles | 6-Sulfonyl > 6-Fluoro | K⁺-SCOCH₃, DMSO | 6-(Alkylthio)purines |

The development of an on-column synthesis methodology for oligodeoxynucleotides containing alkynylated purine derivatives via Sonogashira coupling has expanded the toolkit for nucleic acid modifications. This approach involves the transformation of 6-iodopurine-containing oligonucleotides (IPu) to various alkynylated derivatives through on-column construction. The base-pairing properties of each alkynylated purine derivative have been investigated, revealing that the structures of pseudo-nucleobases influence the base pair stability and selectivity.

Bond formation at the C8 position in the nucleoside and nucleotide purine has also been explored, providing methods for the introduction and exchange of substituents at this position. These approaches include electrophilic and nucleophilic chemistry, with the latter consisting mainly of displacement reactions when the C8-substituent is a good leaving group, such as a halogen atom.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant